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Compound of Interest

Compound Name: 2-Amino-4-phenylthiazole

Cat. No.: B127512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic

compound 2-amino-4-phenylthiazole, a crucial scaffold in medicinal chemistry. The document

presents its characteristic Fourier-transform infrared (FTIR), proton nuclear magnetic

resonance (¹H NMR), and mass spectrometry (MS) data, along with detailed experimental

protocols for data acquisition. This guide is intended to serve as a comprehensive resource for

researchers in drug discovery and organic synthesis.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-amino-4-phenylthiazole,

with quantitative data presented in tabular format for clarity and ease of reference.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-amino-4-phenylthiazole reveals characteristic vibrational frequencies

corresponding to its distinct functional groups. The data presented in Table 1 were obtained

from a solid sample using the KBr pellet method.
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Wavenumber (cm⁻¹) Intensity Assignment

3420, 3210 Strong

N-H stretching (asymmetric

and symmetric) of the primary

amine

3130 Medium C-H stretching (aromatic)

2905, 2845 Weak

C-H stretching (aliphatic - from

potential trace impurities or

overtones)

1575 Strong C=N stretching (thiazole ring)

1520 Strong
N-H bending (scissoring) of the

primary amine

1470, 1430 Medium C=C stretching (aromatic ring)

1345 Medium C-N stretching

1210 Medium
C-H in-plane bending

(aromatic)

1075 Medium Ring vibration (thiazole)

910, 840 Weak
C-H out-of-plane bending

(aromatic)

770 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Table 1: FTIR Peak Assignments for 2-Amino-4-phenylthiazole[1]

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum of 2-amino-4-phenylthiazole provides detailed information about the

chemical environment of its protons. The spectrum is typically recorded in deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b127512?utm_src=pdf-body
http://nanobioletters.com/wp-content/uploads/2022/12/LIANBS124.159.pdf
https://www.benchchem.com/product/b127512?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.82 Multiplet 2H

Aromatic protons

(ortho to the thiazole

ring)

~7.51 Multiplet 3H
Aromatic protons

(meta and para)

~6.89 Singlet 1H
Thiazole ring proton

(C5-H)

~5.97 Singlet (broad) 2H Amine protons (-NH₂)

Table 2: ¹H NMR Data for 2-Amino-4-phenylthiazole in CDCl₃[1]

Note: The chemical shift of the amine protons can vary depending on the solvent and

concentration and may exchange with D₂O.

Mass Spectrometry (MS)
Mass spectrometry of 2-amino-4-phenylthiazole confirms its molecular weight and can

provide insights into its fragmentation pattern under ionization.

Parameter Value

Molecular Formula C₉H₈N₂S

Molecular Weight 176.24 g/mol

Exact Mass 176.0408 g/mol

Major Fragment Ions (m/z) 176 (M⁺), 134, 106

Table 3: Mass Spectrometry Data for 2-Amino-4-phenylthiazole

The molecular ion peak (M⁺) is observed at m/z 176. Common fragmentation patterns can lead

to the loss of substructures, providing evidence for the compound's architecture.
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Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above.

FTIR Spectroscopy of a Solid Sample (KBr Pellet
Method)

Sample Preparation: A small amount of 2-amino-4-phenylthiazole (1-2 mg) is finely ground

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle.

Pellet Formation: The homogenous mixture is then transferred to a pellet press, and

pressure is applied to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and

the spectrum is recorded. A background spectrum of a blank KBr pellet is typically recorded

first and subtracted from the sample spectrum.

¹H NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-amino-4-phenylthiazole is dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR

tube.

Homogenization: The sample is gently agitated to ensure complete dissolution.

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is

acquired. The data is then processed, which includes Fourier transformation, phase

correction, and baseline correction.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: A dilute solution of 2-amino-4-phenylthiazole is prepared in a suitable

volatile solvent, such as methanol or acetonitrile, often with a small amount of an acid (e.g.,

formic acid) to promote protonation.

Infusion: The solution is infused into the ESI source at a constant flow rate.
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Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged

droplets. The solvent evaporates, leading to the formation of gas-phase ions.

Detection: The ions are guided into the mass analyzer, where they are separated based on

their mass-to-charge ratio (m/z), and detected.

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and

relationships involving 2-amino-4-phenylthiazole.
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Synthesis of 2-Amino-4-phenylthiazole.
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Role as an HIV-1 Nucleocapsid Protein Inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b127512#spectroscopic-data-ftir-1h-nmr-mass-spec-
of-2-amino-4-phenylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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